![molecular formula C17H15ClN2O2S B11983745 2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11983745.png)
2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
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Overview
Description
2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization with thioglycolic acid to form the thiazolidinone ring. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)imino)-5-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- 2-((4-Bromophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one
- 2-((4-Chlorophenyl)imino)-5-(4-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
2-((4-Chlorophenyl)imino)-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one is unique due to the presence of both the 4-chlorophenyl and 4-methoxybenzyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2S |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3,(H,19,20,21) |
InChI Key |
HAIDZHYKVBGVMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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